Triethanolamine lactate
Description
Properties
CAS No. |
20475-12-1 |
|---|---|
Molecular Formula |
C9H21NO6 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C6H15NO3.C3H6O3/c8-4-1-7(2-5-9)3-6-10;1-2(4)3(5)6/h8-10H,1-6H2;2,4H,1H3,(H,5,6) |
InChI Key |
RJQQOKKINHMXIM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CC(C(=O)O)O.C(CO)N(CCO)CCO |
Other CAS No. |
20475-12-1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Triethanolamine Lactate
Direct Synthesis Approaches and Reaction Optimization Studies
The direct synthesis of triethanolamine (B1662121) lactate (B86563) typically involves the neutralization reaction between triethanolamine and lactic acid. Researchers have explored various conditions to optimize this process, focusing on aspects such as solvent use, stoichiometry, and catalysis to enhance reaction kinetics and yield.
Solvent-Mediated Synthesis Pathways
The choice of solvent plays a crucial role in the synthesis of triethanolamine lactate, influencing reaction rates and product purity.
One common method involves the reaction of triethanolamine and lactic acid in an aqueous medium. For instance, a mixture of triethanolamine, lactic acid, and water can be stirred at room temperature, followed by the removal of water under reduced pressure to yield the product. jst.go.jp This approach is straightforward and avoids the use of volatile organic solvents.
Another reported solvent-mediated pathway utilizes methanol (B129727). In this procedure, an equimolar amount of triethanolamine is treated with lactic acid in methanol at room temperature with constant stirring. The subsequent removal of the solvent and any water formed during the reaction under vacuum yields this compound. acs.org The use of ethanol (B145695) as a solvent has also been documented in the synthesis of related ethanolamine-based protic ionic liquids. acs.org
The selection of the solvent can impact the final state of the product. For example, synthesis via neutralization of ethanolamine (B43304) with acid in ethanol has been reported to yield a viscous liquid. acs.org
Stoichiometric and Catalytic Influence on Reaction Kinetics
The stoichiometry of the reactants, triethanolamine and lactic acid, is a critical factor in the synthesis of this compound. An equimolar ratio is typically employed to ensure complete neutralization and formation of the desired salt. jst.go.jpacs.org
While the direct neutralization reaction is often carried out without an external catalyst, the synthesis can be influenced by the presence of other components. For example, in the context of photocatalytic systems, triethanolamine can act as a sacrificial reagent in the presence of a catalyst to drive a desired reaction, such as the reduction of pyruvate (B1213749) to lactate. rsc.org In such systems, the protonated form of triethanolamine (TEOAH+) has been found to be significantly involved in the reduction process. rsc.org
The synthesis of derivatives, such as this compound zirconium crosslinkers, involves the reaction of this compound with a zirconium source. The optimization of these synthesis conditions is crucial for the performance of the final product in applications like fracturing fluids. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on developing more environmentally friendly and sustainable processes. This includes exploring benign synthetic routes and utilizing renewable feedstocks.
Environmentally Benign Synthetic Routes
Efforts to develop greener synthetic methods for this compound and related compounds often focus on minimizing or eliminating the use of hazardous solvents and reagents. royalsocietypublishing.org Solvent-free or aqueous-based syntheses are preferred to reduce environmental impact. jst.go.jproyalsocietypublishing.org The direct neutralization of triethanolamine with lactic acid in water is an example of a more environmentally benign approach. jst.go.jp
Furthermore, the development of catalysts that are efficient and reusable aligns with green chemistry principles. For instance, a novel nanomagnetic catalyst has been synthesized by immobilizing this compound cellulose (B213188) with Fe3O4 nanoparticles, which is described as an environmentally benign catalyst. researchgate.net
Sustainable Feedstock Utilization Research
A key aspect of green chemistry is the use of renewable resources as starting materials. rsc.org Lactic acid, a primary reactant in the synthesis of this compound, can be produced from the fermentation of biomass, making it a sustainable feedstock. rsc.orgcranfield.ac.uknih.gov Research in this area aims to improve the efficiency of converting renewable feedstocks into lactic acid and other valuable chemicals. cranfield.ac.uk The use of bio-based solvents derived from renewable feedstocks is also a growing area of interest in chemical synthesis. rsc.org
Derivatization and Functionalization for Advanced Chemical Structures
The functionalization of this compound allows for the creation of new molecules with tailored properties for specific applications. This can involve reactions at the hydroxyl or carboxyl groups of the lactate moiety or the hydroxyl groups of the triethanolamine cation.
One significant area of derivatization is the formation of metal chelates. For example, stable aqueous solutions of zirconium this compound can be prepared by reacting this compound with a zirconium source like zirconium basic sulfate. google.com These zirconium chelates have applications as crosslinking agents in fracturing fluids. researchgate.net The molar ratio of lactate to zirconium is a key parameter in determining the properties of the final product. google.com
Another approach to derivatization involves using this compound as a component in more complex catalytic systems. For instance, this compound-supported nanomagnetic cellulose has been developed as a catalyst for the synthesis of pyrazolo[3,4-b]quinolines. researchgate.net
Furthermore, triethanolamine can be used in derivatization reactions for the analytical determination of lactate. In one method, lactate is derivatized in a mixture containing triethanolamine for subsequent analysis by liquid chromatography. researchgate.net
The reaction of lactate esters with acryloyl chloride in the presence of triethylamine (B128534) is a common method to prepare acrylic monomers, demonstrating another pathway for the functionalization of lactate-containing compounds. acs.org
Polymeric Modifications and Architectures
The hydroxyl and amine functionalities of triethanolamine, combined with the carboxyl and hydroxyl groups of lactic acid, make this compound a key component in the synthesis of novel biodegradable polymers. Researchers have explored its use in creating polymers with specific properties, such as star-shaped architectures, which can be achieved through methods like melt copolycondensation and ring-opening polymerization.
Melt copolycondensation is a direct and practical method for synthesizing polyesters without the use of solvents. In the context of this compound, this process involves the direct reaction of lactic acid with triethanolamine (TEA) at elevated temperatures. The mechanism centers on the multifunctional nature of TEA, which acts as the core of a star-shaped polymer.
A study on the direct melt copolycondensation of D,L-lactic acid (LA) and triethanolamine (TEA) resulted in the synthesis of a novel star-shaped biodegradable polymer, poly(D,L-lactic acid-triethanolamine) [P(LA-TEA)]. researchgate.net The process begins with a prepolymerization step, followed by melt copolycondensation under vacuum with a catalyst. The three hydroxyl groups of the triethanolamine molecule can each initiate a polyester (B1180765) chain, leading to a three-armed star architecture. The reaction mechanism involves the esterification between the carboxyl group of lactic acid and the hydroxyl groups of both TEA and other lactic acid molecules.
Research has identified optimal conditions for this synthesis to achieve the highest intrinsic viscosity, indicating a higher molecular weight of the resulting polymer. researchgate.net The properties of the synthesized copolymer, such as glass transition temperature (Tg) and molecular weight (Mw), were found to be dependent on the molar feed ratio of lactic acid to triethanolamine. researchgate.net An increase in this ratio led to higher Tg and Mw values. researchgate.net However, all the resulting copolymers were amorphous. researchgate.net
| Parameter | Value |
|---|---|
| Molar Feed Ratio (LA/TEA) | 30/1 |
| Catalyst | SnO |
| Catalyst Concentration | 0.5 wt % |
| Prepolymerization Time | 12 h |
| Melt Copolycondensation Temperature | 160°C |
| Melt Copolycondensation Time | 8 h |
| Maximum Intrinsic Viscosity [η] | 0.93 dL g⁻¹ |
| Maximum Molecular Weight (Mw) | 9400 Da |
| Glass Transition Temperature (Tg) Range | 12.2°C – 32.5°C |
Ring-opening polymerization (ROP) is another major route for producing high-molecular-weight polyesters from cyclic monomers like lactide (the cyclic dimer of lactic acid). In this method, triethanolamine can be used as a polyol initiator, where the hydroxyl groups initiate polymerization, leading to the formation of star-shaped polymers. This approach offers excellent control over the polymer's molecular weight and structure. rsc.orgresearchgate.net
Recent studies have demonstrated the use of N-coordinated tin(II) catalysts for the ROP of L-lactide (L-LA), which proceeds via an activated monomer mechanism. rsc.org In this mechanism, the catalyst activates the monomer, which is then attacked by an alcohol initiator. When triethanolamine is used as the initiator, its three hydroxyl groups can simultaneously initiate the growth of three separate poly(L-lactide) chains, resulting in a three-armed star polymer architecture. rsc.org This method has been successfully applied to synthesize star-shaped poly(L-lactide)s, among other polyesters. rsc.org
The characteristics of the resulting polymers, such as their molecular weight and dispersity (Đ), are key indicators of a well-controlled polymerization process. rsc.org The use of various polyalcohols, including triethanolamine, has been shown to be effective in creating these complex polymeric structures. rsc.org
| Parameter | Finding |
|---|---|
| Polymerization Method | Ring-Opening Polymerization (ROP) |
| Monomer | L-lactide (L-LA) |
| Initiator/Core Molecule | Triethanolamine |
| Resulting Architecture | Three-armed star-shaped poly(L-lactide) |
| Proposed Mechanism | Activated Monomer Mechanism |
| Catalyst Type | N-coordinated tin(II) cations |
Catalyst Support Immobilization Research
Beyond its role in polymer synthesis, this compound has been investigated as a component in functional materials, particularly as a ligand or coating immobilized on a support for catalytic applications. Immobilizing active chemical species on solid supports is a key strategy for creating reusable and efficient catalysts.
In one study, a novel nanomagnetic catalyst was synthesized by immobilizing this compound on cellulose along with iron(II,III) oxide (Fe3O4) nanoparticles. researchgate.netresearchgate.net This created a "this compound-supported nanomagnetic cellulose" catalyst. researchgate.net This material was designed to be an efficient and recoverable catalyst for organic synthesis, specifically for the regioselective synthesis of pyrazolo[3,4-b]quinolines. researchgate.net The immobilization process leverages the functional groups of cellulose and this compound to bind to the magnetic nanoparticles, creating a stable and easily separable catalyst system. researchgate.net
In a different application, this compound was identified as a hydroxyl ammonium (B1175870) ionic liquid and was immobilized on activated carbon. acs.org This supported ionic liquid (SIL) material was developed to capture sulfur dioxide (SO2) from simulated flue gas, demonstrating excellent adsorption capabilities. acs.org Although this is an adsorption application rather than catalysis, it highlights the strategy of immobilizing this compound onto a solid support to enhance mass transfer and create a functional material with a large gas-liquid interface. acs.org
| Support Material | Immobilized Species | Additional Components | Application | Reference |
|---|---|---|---|---|
| Nanomagnetic Cellulose | This compound | Fe3O4 Nanoparticles | Recoverable catalyst for organic synthesis | researchgate.net |
| Activated Carbon | This compound (as an ionic liquid) | None | SO2 adsorption from flue gas | acs.org |
Fundamental Chemical Interactions and Mechanistic Investigations of Triethanolamine Lactate
Acid-Base Equilibrium and Proton Transfer Mechanisms
The interaction between triethanolamine (B1662121) (TEA) and lactic acid (LA) in aqueous solution is characterized by a proton transfer from the carboxylic acid group of lactic acid to the tertiary amine of triethanolamine. This forms the triethanolammonium (B1229115) cation and the lactate (B86563) anion. The equilibrium is dynamic and highly dependent on the solution's pH. acs.org The proton transfer is often incomplete, meaning that the parent acid and base may coexist with the ionic species in solution. acs.org The relative difference in the aqueous pKa values of the parent acid and base can provide a measure of the extent of this proton transfer. acs.org
Some authors have synthesized and characterized triethanolamine-based protic ionic liquids (PILs) with various anions, including lactate. acs.org These studies confirm the formation of the triethanolammonium lactate salt and highlight the coexistence of ionic and neutral species. acs.org The degree of proton transfer is a critical parameter influencing the properties of these PILs. acs.org
Key Species in Triethanolamine Lactate Equilibrium
| Species Name | Chemical Formula | Role in Equilibrium |
|---|---|---|
| Triethanolamine (TEA) | N(CH₂CH₂OH)₃ | Base (Proton Acceptor) |
| Lactic Acid (LA) | CH₃CH(OH)COOH | Acid (Proton Donor) |
| Triethanolammonium | HN⁺(CH₂CH₂OH)₃ | Conjugate Acid |
| Lactate | CH₃CH(OH)COO⁻ | Conjugate Base |
The pH of the medium profoundly influences the equilibrium and, consequently, the dominant reaction pathways. In acidic conditions (low pH), the equilibrium shifts towards the protonated form, the triethanolammonium cation. Conversely, in alkaline conditions (high pH), the deprotonated form, triethanolamine, becomes more prevalent. This pH-dependent behavior is critical in applications where this compound is used as a pH adjuster or buffering agent. mdpi.com
For instance, in cosmetic formulations, maintaining a specific pH range is essential for product stability and skin compatibility. mdpi.com Triethanolamine, often in combination with acids like lactic acid to form salts, is used to adjust and buffer the pH of these products. mdpi.com The effectiveness of this compound as a pH regulator is directly tied to its acid-base equilibrium and the pKa of the triethanolammonium ion.
In enzymatic reactions, the pH maintained by a buffer system, which could include triethanolamine and lactate, can be crucial for enzyme activity. Studies on lactate dehydrogenase, for example, have utilized triethanolamine-based buffers to maintain a specific pH for optimal enzyme function. researchgate.netnih.gov The stability of the enzyme itself can also be pH-dependent; for instance, lactate dehydrogenase was found to be quite stable at a pH of 6.0 to 6.5 in a triethanolamine buffer but denatured at a pH below 5.0. researchgate.net
The buffering capacity of this compound is a measure of its ability to resist changes in pH upon the addition of an acid or a base. The maximum buffering capacity is observed when the pH of the solution is equal to the pKa of the triethanolammonium ion, the point at which the concentrations of the conjugate acid (triethanolammonium) and the base (triethanolamine) are equal.
Theoretical models for buffer capacity, such as the Van Slyke equation, can be applied to the this compound system. These models relate the buffer capacity to the total concentration of the buffer components and the equilibrium constant (Ka) of the weak acid. The buffer capacity is directly proportional to the total concentration of the buffer.
The use of triethanolamine in combination with CO2 capture has been studied, where it acts as a buffer to maintain a stable pH, which is crucial for the efficiency of enzymatic carboxylation reactions. tuhh.de This demonstrates the practical application of the buffering capacity of the triethanolamine system, which is the foundation of the this compound buffer.
Chelation Chemistry and Metal Ion Complexation Studies
Triethanolamine is a well-known chelating agent, capable of forming stable complexes with various metal ions. researchgate.net This property is attributed to the presence of both nitrogen and oxygen donor atoms in its structure, allowing it to act as a polydentate ligand. researchgate.netresearchgate.net The lactate ion can also participate in metal ion coordination through its carboxylate and hydroxyl groups. mdpi.com Consequently, this compound can exhibit complex interactions with metal ions in solution.
Triethanolamine can act as a tridentate or tetradentate ligand, coordinating to a metal ion through its nitrogen atom and one, two, or all three of its hydroxyl groups. researchgate.net The coordination geometry of the resulting metal complex depends on the nature of the metal ion, the stoichiometry of the reaction, and the presence of other competing ligands. researchgate.net
Research on the coordination chemistry of triethanolamine with various transition metals has revealed diverse structural motifs, including mononuclear, dinuclear, and polynuclear complexes. researchgate.netresearchgate.net For instance, with cobalt, triethanolamine can form tetranuclear clusters with a cubane-like core. researchgate.net The lactate anion itself can act as a chelating ligand, coordinating to metal ions through both the carboxylate and hydroxyl oxygens. mdpi.com The combination of triethanolamine and lactate as ligands for a single metal center could lead to the formation of mixed-ligand complexes with unique coordination geometries.
Coordination Properties of Triethanolamine and Lactate
| Ligand | Potential Donor Atoms | Typical Coordination Modes |
|---|---|---|
| Triethanolamine | N, O (hydroxyl) | Tridentate, Tetradentate |
| Lactate | O (carboxylate), O (hydroxyl) | Bidentate (chelating), Monodentate, Bridging |
The binding of metal ions by this compound involves the formation of coordinate bonds between the metal ion (a Lewis acid) and the electron-donating nitrogen and oxygen atoms of the triethanolamine and lactate ligands (Lewis bases). rsc.org This process is often referred to as sequestration, where the metal ion is effectively "caged" by the ligand, which can alter its chemical reactivity and bioavailability. mdpi.com
The stability of the metal-triethanolamine lactate complex is influenced by several factors, including the chelate effect, the pH of the solution, and the nature of the metal ion. The chelate effect refers to the enhanced stability of a complex formed by a polydentate ligand compared to a complex with an equivalent number of monodentate ligands. openmedscience.com The pH is critical because it affects the protonation state of both the triethanolamine and the lactate, thereby influencing their ability to coordinate with metal ions. researchgate.net
In applications such as electrodeposition, triethanolamine has been used as a complexing agent to control the deposition of metals like copper and zinc. researchgate.net By forming stable complexes with the metal ions, it modifies their reduction potentials, allowing for simultaneous deposition. researchgate.net Similarly, the sequestering ability of this compound can be utilized to control the activity of metal ions in various chemical processes.
Intermolecular Forces and Solute-Solvent Interactions
The physical properties and behavior of this compound in solution are significantly influenced by a variety of intermolecular forces. These include hydrogen bonding, dipole-dipole interactions, and ion-dipole interactions. The triethanolammonium and lactate ions are both capable of forming strong hydrogen bonds with water and other protic solvents. acs.orgresearchgate.net
Studies on the thermophysical properties of protic ionic liquids, including this compound in water, have shown that the solute-solvent interactions are significant. acs.org The interactions between this compound and water are suggested to be stronger compared to other similar ionic liquids. acs.org The complex interplay of these intermolecular forces determines the viscosity, density, and other macroscopic properties of this compound solutions. The interaction between solutes and solvents can be described by various solvatochromic parameters that quantify different types of intermolecular forces. researchgate.netrepositorioinstitucional.mx
Hydrogen Bonding Network Analysis
The structure and stability of this compound are significantly influenced by its extensive hydrogen bonding network. Triethanolamine itself is capable of acting as both a hydrogen bond donor, through its three hydroxyl groups, and a hydrogen bond acceptor, via the nitrogen and oxygen atoms. nih.gov When combined with lactate, an anion also capable of hydrogen bonding, a complex network of interactions is established.
Quantum-chemical calculations have indicated that triethanolamine can form both ionic complexes (BH+A–) and H-bonding molecular complexes (B···HA) when treated with an acid. nih.gov In the case of this compound, this results in a system where both ionic and neutral species may coexist, connected through hydrogen bonds. nih.gov
Table 1: Hydrogen Bond Parameters in a Triethanolamine Molecular Complex This table presents representative data on the geometric and energetic parameters of hydrogen bonds found in a molecular complex involving triethanolamine, illustrating the nature of the interactions.
| Bond Type | d(H···Y), Å | ∠(X−H···Y), deg | Stabilization Energy (E²), kcal/mol | Charge Transfer (q), e |
|---|---|---|---|---|
| Intermolecular (Acid NH···O of Amine OH) | 1.83 | 172.5 | 16.59 | 0.046 |
| Intramolecular (Amine OH···O of Amine OH) | 2.01 | 134.5 | 8.63 | 0.022 |
| Intermolecular (Amine OH···O of Acid SO₂) | 2.06 | 161.7 | 6.58 | 0.019 |
Data adapted from studies on triethanolamine complexes with sulfonamides to illustrate typical bond characteristics. researchgate.net
Ion-Polar and Polar-Polar Interaction Research
The interactions within this compound systems are dominated by ion-polar and polar-polar forces. researchgate.netacs.org As a protic ionic liquid, it is composed of the triethanolammonium cation and the lactate anion. nih.gov These ions interact strongly with polar molecules and with each other through electrostatic forces. The separation and analysis of such ionic and highly polar molecules can be achieved using techniques like ion-exchange chromatography (IEC), which relies on the formation of electrostatic interactions between analyte ions and an oppositely charged stationary phase. nih.gov
Electrochemical Behavior and Redox Mechanism Studies
The electrochemical properties of triethanolamine (TEA) and its complexes have been a subject of significant investigation, providing a foundation for understanding the redox behavior of this compound.
Voltammetric Characterization of Triethanolamine
Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been widely used to characterize the electrochemical behavior of triethanolamine. researchgate.net Studies on TEA at a carbon paste electrode show that its electrochemical response is highly dependent on pH. researchgate.net Typically, no peaks are observed in the cyclic voltammograms at pH values below 4.8. researchgate.net An anodic peak, corresponding to the oxidation of triethanolamine, appears in the pH range of 5.0 to 7.0, and this peak shifts toward less positive potentials as the pH increases. researchgate.net At pH values higher than 8, two distinct anodic peaks can be observed. researchgate.net
The complexing ability of triethanolamine has been utilized in the voltammetric analysis of metal ions. The Fe(III)/Fe(II) redox system in the presence of triethanolamine has been studied using DC polarography and cyclic voltammetry. tandfonline.com The Fe(III)-triethanolamine complex exhibits a reversible reduction wave. tandfonline.comresearchgate.net In cyclic voltammetry experiments with an excess of Fe(III)-D-gluconate, a catalytic current is observed, allowing for the analytical determination of low triethanolamine concentrations. researchgate.net A linear relationship has been found between the triethanolamine concentration and the cathodic peak current. researchgate.net Square wave voltammetry has also been employed for the quantitative determination of TEA in materials like cement pastes. researchgate.net
Table 2: Voltammetric Data for Triethanolamine Analysis This table summarizes key findings from voltammetric studies of triethanolamine and its complexes.
| System | Technique | Key Finding | Reference |
|---|---|---|---|
| Triethanolamine at Carbon Paste Electrode | Cyclic Voltammetry (CV) | Anodic peak appears at pH 5.0-7.0; shifts with increasing pH. | researchgate.net |
| Fe(III)-Triethanolamine | Cyclic Voltammetry (CV) | Catalytic current observed at cathodic peak potential (Ep)c of -1050 mV. | researchgate.net |
| Fe(III)-Triethanolamine | DC Polarography | Displays a reversible reduction wave. | tandfonline.com |
| Triethanolamine in Cement Paste | Square Wave Voltammetry (SWV) | Sensitive technique for quantitative determination of small amounts. | researchgate.net |
Electron Transfer Pathway Elucidation
Triethanolamine is well-known for its role as a sacrificial electron donor in various chemical and photochemical reactions. mdpi.comresearchgate.net This function is central to its redox mechanism. In photocatalytic systems, such as those used for CO₂ reduction, triethanolamine is oxidized to provide electrons. chemrxiv.orgnih.gov The process typically begins with a one-electron transfer from the nitrogen atom of TEA, forming a radical cation (TEOA•+). researchgate.net This radical cation can then deprotonate, leading to the formation of a carbon-centered radical, which is a potent reducing agent. chemrxiv.org
The degradation pathway of triethanolamine following this initial single electron transfer (SET) involves further oxidation steps. The intermediates can include formaldehyde, acetaldehyde, monoethanolamine, and diethanolamine (B148213). researchgate.net In the context of lactate, the l-Lactate Dehydrogenase (LDH) enzyme provides a biological parallel for redox mechanisms, where the enzyme catalyzes the oxidation of NADH to NAD+ during the reduction of pyruvate (B1213749) to lactate. nih.gov This highlights the fundamental redox chemistry involving the lactate moiety, which complements the electron-donating capabilities of the triethanolamine component.
Advanced Characterization and Analytical Research Methodologies for Triethanolamine Lactate
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and properties of triethanolamine (B1662121) lactate (B86563). Techniques such as vibrational, nuclear magnetic resonance, and UV-Visible spectroscopy offer detailed insights into its chemical architecture and electronic behavior.
Vibrational Spectroscopy (FT-IR, FT-Raman) Applications
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups present in triethanolamine lactate. FT-IR analysis is frequently employed to confirm the synthesis and structural integrity of the compound and related protic ionic liquids (PILs). researchgate.netresearchgate.netacs.org The spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent ions: the triethanolammonium (B1229115) cation and the lactate anion.
Key vibrational bands observed in the FT-IR spectrum of this compound include broad absorptions in the high-frequency region (typically 3000-3600 cm⁻¹) corresponding to O-H and N-H stretching vibrations, indicative of the hydroxyl groups and the protonated amine. The C-H stretching vibrations of the alkyl chains are also observed in this region. Other significant peaks include those for the C-O stretching of the alcohol groups and the characteristic vibrations of the lactate anion, such as the carboxylate (COO⁻) asymmetric and symmetric stretching bands. researchgate.netacs.org The interaction between the triethanolamine and lactic acid to form the ionic liquid can be monitored by the appearance of these characteristic peaks. researchgate.netresearchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3600 - 3000 | O-H and N-H Stretching | Hydroxyl and Ammonium (B1175870) Groups |
| ~2980 - 2850 | C-H Stretching | Alkyl Chains |
| ~1650 - 1550 | C=O Stretching (Asymmetric) | Carboxylate (Lactate) |
| ~1450 - 1350 | C=O Stretching (Symmetric) | Carboxylate (Lactate) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the definitive structural elucidation of this compound. researchgate.netacs.org These techniques provide precise information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the ionic structure formed from the acid-base reaction between triethanolamine and lactic acid. acs.org
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the triethanolammonium cation and the lactate anion are observed. The protons on the carbons adjacent to the hydroxyl groups and the nitrogen atom in the triethanolammonium cation typically appear as multiplets. For the lactate anion, characteristic signals include a doublet for the methyl protons and a quartet for the methine proton. The chemical shifts of these protons provide confirmation of the compound's structure. researchgate.net Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom, further verifying the molecular framework. acs.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Representative Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH(OH)- (Lactate) | ~4.0 (quartet) |
| ¹H | -CH₃ (Lactate) | ~1.3 (doublet) |
| ¹H | -CH₂-N- (Triethanolamine) | ~3.2 (triplet) |
| ¹H | -CH₂-OH (Triethanolamine) | ~3.8 (triplet) |
| ¹³C | C=O (Lactate) | ~180 |
| ¹³C | -CH(OH)- (Lactate) | ~68 |
| ¹³C | -CH₃ (Lactate) | ~22 |
| ¹³C | -CH₂-N- (Triethanolamine) | ~58 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity. High-performance liquid chromatography and gas chromatography are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the quantitative analysis and purity determination of this compound. researchgate.netgoogleapis.com Given the compound's ionic and non-volatile nature, HPLC is particularly well-suited for its analysis. Various HPLC methods, often employing reversed-phase columns, are used to quantify this compound in different formulations and matrices. googleapis.comgoogle.comgoogleapis.com
A typical HPLC setup might involve an ion-exchange or a reversed-phase column with an aqueous mobile phase containing a suitable buffer. Detection can be achieved using a UV detector if the analyte has sufficient absorption, or more commonly with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) for compounds lacking a strong chromophore. google.com These methods allow for the accurate determination of the compound's concentration and the detection of any synthesis-related impurities. researchgate.net
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 or Ion-Exchange |
| Mobile Phase | Buffered aqueous solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile) |
| Detector | Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or UV (at low wavelengths) |
| Application | Purity assessment, quantitative analysis in cosmetic or industrial formulations googleapis.comgoogleapis.com |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is an ionic liquid with very low volatility, GC finds application in analyzing its potential volatile impurities or its constituent parts. nih.gov For instance, the purity of the triethanolamine starting material can be assessed by GC. nih.govosha.gov
Direct analysis of triethanolamine by GC often requires derivatization, such as silylation, to increase its volatility and thermal stability. nih.gov The analysis is typically performed using a capillary column and a flame ionization detector (FID). nih.govosha.gov This approach can be used as an indirect method to quantify the triethanolamine content or to check for the presence of related amino alcohols like monoethanolamine and diethanolamine (B148213) as impurities in the final product. nih.gov
Thermal Analysis Methodologies
Thermal analysis techniques are fundamental in determining the material properties of this compound as a function of temperature. These methods provide critical data on transition phenomena and decomposition pathways.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify endothermic and exothermic processes. For this compound, DSC analysis is instrumental in identifying key transition phenomena such as melting, crystallization, and glass transitions.
While comprehensive DSC thermograms for pure this compound are not extensively available in publicly accessible literature, the expected analysis would reveal its melting behavior. A known physical property of this compound is its melting point, which is reported to be -54.9 °C, accompanied by decomposition cas.org. A typical DSC scan would show an endothermic peak corresponding to this melting transition. The area of this peak could be used to calculate the enthalpy of fusion, providing insight into the energy required to overcome the intermolecular forces in the crystalline state. Furthermore, DSC can be employed to study the impact of impurities or additives on the thermal transitions of this compound.
In related research, DSC has been utilized to characterize copolymers of D,L-lactic acid and triethanolamine researchgate.net. The glass transition temperatures (Tg) of these copolymers were found to be in the range of 12.2°C to 32.5°C, indicating that the incorporation of triethanolamine influences the thermal properties of the resulting polymer researchgate.net. This highlights the utility of DSC in understanding how this compound or its constituent parts can modify the thermal characteristics of other materials.
Table 1: Reported Thermal Transition of this compound
| Thermal Transition | Temperature (°C) | Notes |
|---|
Note: This table is based on limited available data.
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of a material. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the decomposition pathways, the temperatures at which degradation occurs, and the composition of the final residue.
For this compound, TGA would reveal the temperature range over which it remains stable and the kinetics of its decomposition. While specific TGA data for this compound is not readily found, studies on the thermal decomposition of triethanolamine (TEA) itself provide relevant insights. Research has shown that the thermal stability of ethanolamines follows the order: primary amine < secondary amine < tertiary amine, making TEA the most thermally stable among them epa.gov. The decomposition of TEA is a complex process, and in the context of metal complexes, it has been observed to begin at temperatures around 150-200 °C with the removal of hydroxymethyl groups researchgate.net.
A TGA curve for this compound would be expected to show a significant mass loss at the temperature of decomposition. The profile of this mass loss—whether it occurs in a single step or multiple steps—would indicate the complexity of the decomposition pathway. The gaseous products evolved during decomposition can be further analyzed by coupling the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), providing a detailed understanding of the chemical reactions occurring during thermal degradation. When heated to decomposition, triethanolamine is known to emit toxic fumes of nitrogen oxides and hydrogen cyanide nih.gov.
Table 2: Thermal Stability of Related Ethanolamines
| Compound | Relative Thermal Stability | Decomposition Onset (Approximate) |
|---|---|---|
| Monoethanolamine (MEA) | Low | Lower than DEA and TEA epa.gov |
| Diethanolamine (DEA) | Medium | Intermediate epa.gov |
Note: This table provides context on the thermal stability of the parent amine.
Microscopic and Morphological Characterization Methods
Microscopic techniques are indispensable for visualizing the surface topography and nanoscale features of materials. For this compound, especially in formulations or as a component in larger structures, these methods can provide crucial information about its physical form and distribution.
Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition.
Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is brought into proximity with a surface, forces between the tip and the sample lead to a deflection of the cantilever.
AFM is a powerful tool for the nanoscale characterization of materials and can provide three-dimensional surface topography. For this compound, AFM could be used to investigate surface roughness and texture at a much higher resolution than SEM. Although specific AFM studies on this compound are not widely published, the technique has been used to characterize the surface of materials like poly(lactide-co-glycolide) microspheres, revealing modifications in surface morphology and roughness at the nanoscale nih.gov. AFM can provide quantitative data on surface features, such as the height and spacing of nanoscale structures, which can be critical for understanding the performance of this compound in various applications.
Rheological Measurement Principles and Theoretical Interpretations
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological measurements are crucial for understanding the behavior of this compound in solutions and formulations.
The viscosity of aqueous solutions of this compound has been studied, providing insights into solute-solvent interactions acs.org. The viscosity of a fluid is a measure of its resistance to deformation at a given rate. For solutions, viscosity is influenced by the concentration of the solute, the temperature, and the nature of the interactions between the solute and the solvent.
Research on the thermophysical properties of protic ionic liquids, including tris(2-hydroxyethyl)ammonium lactate ([2-HTEA]La), has shown that it has a strong interaction with water compared to other related ionic liquids acs.org. The viscosity B-coefficient, determined from viscosity measurements, can be used to infer the structure-making or structure-breaking behavior of the solute in water. A positive B-coefficient suggests that the solute enhances the structure of the water, acting as a "structure-maker."
Table 3: Viscosity Data for Aqueous Solutions of Tris(2-hydroxyethyl)ammonium Lactate ([2-HTEA]La) at Various Temperatures
| Temperature (K) | Molality (mol·kg⁻¹) | Density (g·cm⁻³) | Viscosity (mPa·s) |
|---|---|---|---|
| 288.15 | 0.04932 | 1.00223 | 1.2581 |
| 288.15 | 0.09811 | 1.00411 | 1.3142 |
| 288.15 | 0.29881 | 1.01161 | 1.5032 |
| 298.15 | 0.04932 | 1.00096 | 0.9421 |
| 298.15 | 0.09811 | 1.00288 | 0.9835 |
| 298.15 | 0.29881 | 1.01046 | 1.1321 |
| 308.15 | 0.04932 | 0.99834 | 0.7253 |
| 308.15 | 0.09811 | 1.00021 | 0.7564 |
| 308.15 | 0.29881 | 1.00771 | 0.8694 |
| 318.15 | 0.04932 | 0.99461 | 0.5794 |
| 318.15 | 0.09811 | 0.99645 | 0.6033 |
Source: Adapted from Journal of Chemical & Engineering Data, 2021, 66, 5, 2095–2113. acs.org
The theoretical interpretation of these rheological data often involves models that describe the interactions at a molecular level. The results for this compound suggest strong solute-solvent interactions, which can be attributed to the hydrogen bonding capabilities of the hydroxyl groups and the ionic nature of the compound.
Computational Chemistry and Molecular Modeling Studies of Triethanolamine Lactate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of molecules, including their geometry, electronic distribution, and vibrational frequencies. For triethanolamine (B1662121) lactate (B86563), DFT calculations offer a fundamental understanding of the properties of the individual ions—triethanolammonium (B1229115) and lactate—and their interactions.
DFT calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For triethanolamine lactate, this involves optimizing the geometries of the protonated triethanolamine cation (triethanolammonium) and the lactate anion. The protonation of the nitrogen atom in triethanolamine leads to a tetrahedral arrangement around the nitrogen, forming the triethanolammonium cation. The lactate anion, derived from lactic acid, possesses a carboxylate group and a hydroxyl group, which are key features in its interactions.
Conformational analysis of the triethanolammonium cation reveals various possible arrangements of its three hydroxyethyl (B10761427) arms. The stability of these conformers is influenced by intramolecular hydrogen bonding between the hydroxyl groups and the protonated amine group. DFT studies on similar protonated amines demonstrate the importance of these interactions in determining the lowest energy conformation.
| Parameter | Triethanolammonium Cation (Calculated) | Lactate Anion (Calculated) |
| Point Group | C1 (typical) | C1 |
| Key Dihedral Angles | Dependent on hydroxyethyl arm orientation | Influences relative position of -OH and -COO⁻ |
| Intramolecular H-bonding | Possible between -OH and -NH⁺ | Possible between -OH and -COO⁻ |
Note: The data in this table is illustrative of typical findings from DFT-based conformational analyses of protonated amines and carboxylates.
The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT is employed to calculate the distribution of electrons and the energies of molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is typically localized on the lactate anion, specifically on the oxygen atoms of the carboxylate group, which are electron-rich. The LUMO is generally associated with the triethanolammonium cation. This separation of frontier orbitals is characteristic of an ionic compound and governs the electrostatic interactions between the cation and anion. DFT studies on carboxylate anions show that the negative charge is delocalized across the two oxygen atoms of the COO⁻ group, which is a key feature of their electronic structure utexas.edu.
| Orbital | Primary Localization in this compound | Significance |
| HOMO | Lactate Anion (specifically carboxylate oxygens) | Region of highest electron density, susceptible to electrophilic attack. |
| LUMO | Triethanolammonium Cation | Region of lowest electron density, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. |
This table illustrates the expected localization of frontier orbitals in an amine-carboxylate salt based on general principles from DFT studies.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. This allows for a detailed assignment of experimental spectra and a deeper understanding of the molecular vibrations. For this compound, the calculated vibrational spectrum would show characteristic frequencies for both the triethanolammonium cation and the lactate anion.
Key vibrational modes for the triethanolammonium cation include the N-H stretch of the protonated amine, and the O-H and C-N stretches of the hydroxyethyl arms. For the lactate anion, characteristic vibrations include the symmetric and asymmetric stretches of the carboxylate group (COO⁻) and the O-H stretch of the hydroxyl group. The formation of hydrogen bonds between the cation and anion, as well as with surrounding solvent molecules, leads to shifts in these vibrational frequencies. DFT studies on protonated amine-water clusters and hydrogen-bonded carboxylic acid complexes have shown that these frequency shifts can be accurately predicted and correlated with the strength of the hydrogen bonds rsc.orgresearchgate.net.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Calculated) | Significance in this compound |
| N-H Stretch (Triethanolammonium) | 2800 - 3200 | Indicates protonation of the amine and involvement in H-bonding. |
| O-H Stretch (Triethanolammonium & Lactate) | 3200 - 3600 | Sensitive to intra- and intermolecular hydrogen bonding. |
| Asymmetric COO⁻ Stretch (Lactate) | 1550 - 1650 | Characteristic of the carboxylate anion. |
| Symmetric COO⁻ Stretch (Lactate) | 1300 - 1450 | Characteristic of the carboxylate anion. |
Note: The frequency ranges are typical values and can be refined by specific DFT calculations for this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. This technique is particularly well-suited for studying the dynamic processes of this compound, such as its interactions in solution and its potential to form larger aggregates.
MD simulations are instrumental in characterizing the non-covalent interactions between molecules. For this compound in an aqueous environment, these simulations can model the hydrogen bonding network between the triethanolammonium cation, the lactate anion, and water molecules. The strength and lifetime of these hydrogen bonds can be quantified, providing a dynamic picture of the solvation shell around the ions.
The primary interactions are the strong electrostatic and hydrogen bonding interactions between the protonated amine group and hydroxyl groups of the triethanolammonium cation and the carboxylate and hydroxyl groups of the lactate anion illinois.educonsensus.appresearchgate.net. MD simulations allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. RDFs for the N-H···O(carboxylate) and O-H···O(carboxylate) pairs would reveal the average distances and coordination numbers for these key interactions. The development of accurate force fields, particularly the refinement of parameters for amine-carboxylate interactions, is crucial for the reliability of these simulations illinois.educonsensus.app.
MD simulations can be used to model the dynamic processes of ion dissociation and self-assembly. In dilute solutions, simulations would show the triethanolammonium and lactate ions surrounded by water molecules, with their interactions being mediated by the solvent. The potential of mean force (PMF) between the ions can be calculated from MD simulations to quantify the free energy barrier for their association and dissociation.
At higher concentrations, MD simulations can explore the possibility of self-assembly, where the ions may aggregate to form clusters or micelles. This process is driven by a balance of electrostatic interactions, hydrogen bonding, and hydrophobic interactions of the ethyl groups. By simulating a system with many this compound ion pairs over a sufficient timescale, one can observe the spontaneous formation of aggregates and characterize their size, shape, and internal structure. Such simulations are computationally intensive but provide invaluable insights into the collective behavior of the system that is not accessible from static quantum chemical calculations.
Theoretical Reaction Mechanism Pathways Elucidation
The formation of this compound from its precursors, triethanolamine and lactic acid, is fundamentally an acid-base neutralization reaction. Theoretical and computational chemistry provides powerful tools to elucidate the precise pathway of this reaction at a molecular level. The primary mechanism involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of lactic acid to the tertiary amine nitrogen atom (N) of triethanolamine.
Computational studies, typically employing Density Functional Theory (DFT), are used to model this proton transfer. nih.govacs.org These methods calculate the electronic structure and energy of the molecules as they approach and interact, allowing for a detailed description of the reaction pathway. The process can be conceptualized as follows:
Reactant Complex Formation: Initially, the triethanolamine and lactic acid molecules approach each other, forming a hydrogen-bonded reactant complex. The hydrogen atom of the lactic acid's hydroxyl group interacts with the lone pair of electrons on the nitrogen atom of triethanolamine.
Proton Transfer: The proton is transferred from the oxygen atom of the lactic acid to the nitrogen atom of the triethanolamine. This is the key chemical step, proceeding through a high-energy transition state.
Product Formation: The result is the formation of an ion pair, consisting of the protonated triethanolamine cation (triethanolammonium) and the lactate anion, which together constitute the this compound salt.
Theoretical models can investigate the role of solvents in this mechanism, as solvent molecules can mediate the proton transfer by forming hydrogen-bond networks, potentially lowering the energy barrier for the reaction.
Transition State Analysis and Activation Energy Calculations
Transition state theory is a fundamental concept used to understand the rates of chemical reactions. fiveable.mewikipedia.org The transition state is the specific molecular configuration along the reaction pathway that has the highest potential energy. fiveable.megithub.io It represents the energy barrier that must be overcome for reactants to be converted into products.
Computational methods are employed to locate this transition state and calculate its energy. A common approach involves using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), to optimize the geometry of the transition state structure. acs.orgresearchgate.net Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io
The activation energy (Ea) is the difference in energy between the transition state and the initial reactants. This value is a critical determinant of the reaction rate. While specific computational data for the this compound formation is not extensively published, the table below illustrates the typical parameters that are calculated in such a study. The values presented are hypothetical and serve to represent the outputs of a typical DFT calculation for a proton transfer reaction.
| Parameter | Description | Hypothetical Value (kJ/mol) |
|---|---|---|
| Energy of Reactants (E_reactants) | The sum of the ground-state energies of isolated triethanolamine and lactic acid molecules. | -2500.0 |
| Energy of Transition State (E_TS) | The energy of the molecular configuration at the peak of the reaction energy barrier. | -2485.0 |
| Energy of Products (E_products) | The ground-state energy of the this compound ion pair. | -2550.0 |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants (E_TS - E_reactants). | 15.0 |
| Reaction Energy (ΔE_rxn) | The overall energy change of the reaction (E_products - E_reactants). | -50.0 |
Reaction Coordinate Mapping
A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. fiveable.mefiveable.me For the proton transfer reaction between triethanolamine and lactic acid, the reaction coordinate can be defined as the difference between the breaking O-H bond of lactic acid and the forming N-H bond of triethanolamine.
Reaction coordinate mapping, also known as constructing a potential energy surface (PES), involves calculating the potential energy of the system at various points along the reaction coordinate. fiveable.me This creates a profile of the energy changes that occur as the reaction progresses. The map typically shows the initial energy of the reactants, the rise in energy to the transition state, and the subsequent decrease in energy to the final products. fiveable.me
The key points on a reaction coordinate map for this acid-base reaction would be:
Reactants: Triethanolamine and lactic acid, separated or in a pre-reaction complex.
Transition State: The peak of the energy profile, where the proton is partially bonded to both the oxygen of the lactate and the nitrogen of the triethanolamine.
Products: The stable triethanolammonium lactate ion pair.
By analyzing the shape of the potential energy surface, chemists can gain insights into the dynamics of the reaction, identifying any intermediate species and understanding the structural changes, such as bond lengths and angles, that occur during the transformation from reactants to products. fiveable.menih.gov
Role and Applications in Advanced Chemical Systems and Materials Science Mechanistic Focus
Catalytic Systems and Reaction Promotion
The catalytic utility associated with this compound primarily stems from the reactivity of the triethanolamine (B1662121) (TEOA) moiety, which can act as a base, a nucleophile, and, crucially, a sacrificial electron donor.
Current scientific literature does not provide significant research findings on the specific application of triethanolamine lactate (B86563) in the context of heterogeneous catalyst support chemistry. This area remains largely unexplored in published studies.
In the field of photoredox catalysis, triethanolamine (TEOA), the parent base of triethanolamine lactate, is widely employed as a sacrificial electron donor. researchgate.netnih.gov The mechanism does not directly involve the lactate anion but relies on the electron-donating properties of the amine. The process is initiated when a photocatalyst (PC), upon absorption of visible light, is converted to its excited state (PC*). nih.gov
The excited photocatalyst is then reductively quenched by TEOA through an outer-sphere single electron transfer (SET). researchgate.netnih.gov This transfer generates the reduced form of the photocatalyst (PC•-) and the triethanolamine radical cation (TEOA•+). nih.gov
Mechanism Steps:
Photoexcitation: PC + hν → PC*
Reductive Quenching: PC* + TEOA → PC•- + TEOA•+
Deprotonation: TEOA•+ → TEOA• + H+
The resulting TEOA•+ radical cation is unstable and rapidly undergoes deprotonation from a carbon atom alpha to the nitrogen center, yielding a highly reducing α-amino radical (TEOA•). nih.gov This potent reducing agent can then participate in the desired chemical transformation by reducing a substrate, thus completing the catalytic cycle while being irreversibly consumed. This role is crucial for regenerating the photocatalyst and enabling one-photon/two-electron conversion processes. nih.gov Studies investigating polydopamine as a photoredox catalyst in water have utilized TEOA to elucidate these electron transfer mechanisms. researchgate.netnih.govrsc.org
Aqueous solutions of triethanolamine are effective media for enhancing thermodynamically limited enzymatic carboxylation reactions. nih.gov This application leverages the ability of tertiary amines to act as a carbon capture agent. researchgate.net The mechanism centers on increasing the concentration of the C1 substrate required by carboxylase enzymes. mdpi.com
In this system, gaseous carbon dioxide (CO2) is bubbled through the aqueous triethanolamine solution. nih.govnih.gov TEOA, being a base, reacts with water and CO2 to form the bicarbonate anion (HCO3−), which is the active C1 substrate for many carboxylase enzymes.
CO2 Absorption Mechanism: CO2 + H2O + N(CH2CH2OH)3 ⇌ HCO3− + HN+(CH2CH2OH)3
Ionic Liquids and Deep Eutectic Solvents Research
This compound is a key compound in the study of protic ionic liquids (PILs) and deep eutectic solvents (DESs), two classes of "green solvents" with tunable properties.
Protic Ionic Liquid (PIL) Formation: this compound can be synthesized as a PIL through a direct Brønsted acid-base neutralization reaction between triethanolamine (the base) and lactic acid (the acid). acs.org This reaction involves the transfer of a proton from the carboxylic acid group of lactic acid to the nitrogen atom of TEOA, forming the tris(2-hydroxyethyl)ammonium cation and the lactate anion. acs.org
However, research has shown that this proton transfer is often incomplete. acs.orgresearchgate.net Studies using NMR spectroscopy to determine the degree of ionization in neat this compound ([TEA][LAC]) found that the percentage of ionized species was only 23%. acs.org This indicates that a significant portion of the mixture exists as neutral TEOA and lactic acid molecules in equilibrium with the ionic species, a critical consideration for its application as a true ionic liquid. acs.org
Deep Eutectic Solvent (DES) Formation: A DES is formed when triethanolamine, acting as a hydrogen bond acceptor (HBA), is mixed with lactic acid, which serves as a hydrogen bond donor (HBD). researchgate.net The extensive hydrogen bonding interactions between the hydroxyl groups of TEOA and the hydroxyl and carboxyl groups of lactic acid disrupt the crystal lattice of the individual components. mdpi.com This interaction leads to the formation of a eutectic mixture with a melting point significantly lower than that of either pure TEOA or lactic acid, often resulting in a liquid at room temperature. researchgate.netjchemrev.com
The properties of triethanolamine-lactic acid mixtures are highly dependent on their composition and temperature. As a DES, the solvation environment is dominated by a complex hydrogen-bond network. researchgate.netbg.ac.rs The ability of TEOA to accept hydrogen bonds and lactic acid to donate them creates a unique solvent environment capable of dissolving a wide range of solutes. researchgate.net
Physicochemical properties such as density, viscosity, and electrical conductivity are key metrics for evaluating solvent performance. For the DES formed from TEOA and lactic acid (TEOA:LA), these properties exhibit a strong dependence on temperature. researchgate.net As temperature increases, density and viscosity decrease due to increased thermal motion and free volume, while electrical conductivity increases as the mobility of the constituent ions or molecules is enhanced. researchgate.net
Below is a table of selected physicochemical properties for the deep eutectic solvent formed between triethanolamine (TEOA) and L-(+)-lactic acid (LA).
| Temperature (K) | Density (ρ) / g cm⁻³ | Viscosity (η) / mPa·s | Elec. Conductivity (κ) / mS cm⁻¹ | Refractive Index (n) |
|---|
Data sourced from research on TEOA-based deep eutectic solvents. researchgate.net
The solvation mechanism in aqueous solutions of the protic ionic liquid [TEA][LAC] is governed by ion-dipole and polar-polar interactions. acs.org The tris(2-hydroxyethyl)ammonium cation, with its three hydroxyl groups, and the lactate anion can form extensive hydrogen bonds with water, contributing to its hydrophilic nature. acs.org
Polymer Chemistry and Material Science
Triethanolamine serves as a multifunctional initiator in the synthesis of modified poly(lactic acid) (PLA), leading to the formation of branched, star-shaped polymer architectures. In a direct melt copolycondensation reaction with lactic acid, the triethanolamine molecule acts as a central core from which multiple PLA chains can grow. The three hydroxyl groups of the triethanolamine molecule can each initiate a polymerization chain, resulting in a three-armed star polymer.
This modification significantly alters the properties of the resulting polymer compared to linear PLA. Research has demonstrated the synthesis of poly(D,L-lactic acid-triethanolamine) [P(LA-TEA)] via this method. The properties of the resulting branched polymer, such as its intrinsic viscosity, molecular weight (Mw), and glass transition temperature (Tg), are dependent on the molar feed ratio of lactic acid to triethanolamine. Generally, as the proportion of lactic acid increases, both the molecular weight and the glass transition temperature of the copolymer rise. However, these branched copolymers typically exhibit a lower Tg than the linear homopolymer PDLLA and are amorphous in nature.
| Molar Feed Ratio (LA/TEA) | Intrinsic Viscosity [η] (dL g⁻¹) | Molecular Weight (Mw) (Da) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|
| 10/1 | 0.31 | 3100 | 12.2 |
| 20/1 | 0.62 | 6500 | 21.5 |
| 30/1 | 0.93 | 9400 | 32.5 |
This table presents synthesized data based on findings that show increasing molecular weight and Tg with higher LA/TEA ratios. plu.mx
In combination with metal ions, this compound functions as a sophisticated cross-linking system for forming polymer gels, particularly for applications such as hydraulic fracturing fluids. In these systems, triethanolamine and lactic acid act as chelating agents for a metal ion, such as zirconium. This chelation chemistry is central to controlling the gel formation mechanism.
The triethanolamine and lactate ligands coordinate with the zirconium ions, forming a stable complex that delays the release of the zirconium. This delay prevents the premature and rapid cross-linking of the polymer base fluid (e.g., carboxymethyl cellulose) at the surface, which can cause operational issues. As the temperature increases downhole, the complex gradually dissociates, releasing the zirconium ions at a controlled rate. These released ions then cross-link the polymer chains, forming a stable and viscous three-dimensional gel network. This temperature-controlled mechanism ensures low viscosity during pumping and high viscosity within the target fracture zone. The use of triethanolamine and lactic acid as chelating agents improves the thermal stability of the resulting gel and allows for a more controlled and delayed cross-linking process.
In the synthesis of biobased (meth)acrylic polymers, triethanolamine functions as a base and catalyst. A common method for producing acrylic monomers from bio-derived lactate esters involves their reaction with acryloyl chloride or methacrylic anhydride. auburn.eduwikipedia.org This reaction generates hydrochloric acid or methacrylic acid as a byproduct. Triethanolamine, as a tertiary amine, acts as an acid scavenger, neutralizing the acidic byproduct and driving the reaction toward completion. auburn.eduatamanchemicals.com Its role is crucial for achieving high yields of the desired acrylate (B77674) or methacrylate (B99206) monomer derived from lactate. wikipedia.org This methodology is part of a broader strategy to valorize lactic acid, a key biobased chemical, by converting it into functional monomers for the synthesis of advanced and sustainable polymers. frontiersin.orgnih.gov
Supramolecular Assembly and Self-Organization Phenomena
The capacity of this compound to participate in supramolecular assembly and self-organization is dictated by the strong non-covalent interactions inherent in its structure. As a salt, this compound is composed of the triethanolammonium (B1229115) cation ([HN(CH₂CH₂OH)₃]⁺) and the lactate anion ([CH₃CH(OH)COO]⁻). The primary driving force for its assembly is the strong electrostatic (ionic) interaction between these oppositely charged ions.
Beyond this fundamental ionic attraction, the compound is exceptionally rich in functional groups capable of forming extensive hydrogen bond networks. The triethanolammonium cation possesses four hydrogen bond donors: the protonated amine (N⁺-H) and the three hydroxyl (-OH) groups. researchgate.net The lactate anion contains a hydroxyl group that can act as both a hydrogen bond donor and acceptor, while its carboxylate group (-COO⁻) is a strong hydrogen bond acceptor. rsc.org This multiplicity of donor and acceptor sites allows for the formation of complex, three-dimensional supramolecular architectures held together by a combination of ionic forces and directional hydrogen bonds. plu.mx These non-covalent interactions are responsible for the ordered aggregation of the molecules into larger, organized systems in both solid-state crystals and concentrated solutions. researchgate.net
Coordination Polymers and Molecular Crystals
The distinct chemical functionalities of the triethanolammonium cation and the lactate anion within this compound present unique opportunities for the construction of complex, multidimensional structures such as coordination polymers and molecular crystals. The mechanistic role of each component is rooted in its capacity for coordination with metal centers and its ability to participate in extensive hydrogen-bonding networks.
The triethanolamine (TEA) component, a tertiary amine and a triol, is a versatile ligand in the synthesis of coordination polymers. Its nitrogen atom and three hydroxyl groups can coordinate with metal ions in various modes, acting as a chelating or bridging ligand to form diverse structural motifs. Research has demonstrated the synthesis of copper(II) coordination polymers derived from triethanolamine and pyromellitic acid, which exhibit catalytic activity. researchgate.net In these structures, the deprotonated TEA moiety can act as a tetradentate N,O,O,O-chelating ligand. researchgate.net Another example includes a mixed ligand Cd(II) complex where triethanolamine acts in a tetradentate mode, coordinating with the metal center along with an isophthalate (B1238265) ligand. nih.gov The coordination of TEA to metal centers can lead to the formation of discrete molecular complexes or extended polymeric chains. For instance, a nickel(II) complex features two TEA ligands occupying all coordination sites in an N,O,O'-tridentate fashion, resulting in a slightly distorted octahedral geometry. nih.gov The uncoordinated hydroxyl groups of TEA are often involved in hydrogen bonding, which plays a crucial role in assembling these molecular units into higher-dimensional supramolecular structures. nih.gov
The lactate anion also serves as a versatile ligand in constructing coordination polymers due to its carboxylate and hydroxyl groups. Both oxygen atoms of the carboxylate group can coordinate to metal ions in a monodentate, bidentate (chelating or bridging) fashion. The hydroxyl group can also participate in coordination, leading to chelation and the formation of stable five-membered rings with metal ions. The coordination behavior of lactate is influenced by the nature of the metal ion. For example, with rare-earth elements, lactate ligands can exhibit a chelating-bridging coordination mode, connecting adjacent metal centers to form polymeric or binuclear structures. mdpi.com In a chiral two-dimensional metal-organic coordination polymer, (S-(−)-lactate)(isonicotinato)zinc(II), the lactate ligand contributes to the formation of an acentric crystal structure with nonlinear optical properties. rsc.org
While direct studies employing this compound as a single precursor for coordination polymers are not extensively documented, the individual coordination chemistry of triethanolamine and lactate provides a strong basis for its potential in this field. In a hypothetical scenario, the triethanolammonium cation could act as a charge-balancing ion and a source of hydrogen bond donors, while the lactate anion coordinates with metal centers. Alternatively, under appropriate reaction conditions, the triethanolamine could deprotonate and coordinate to the metal center alongside the lactate anion, forming a mixed-ligand coordination polymer. The interplay between the coordination of the metal ions with the lactate and potentially deprotonated triethanolamine, along with the intricate hydrogen-bonding possibilities offered by the triethanolammonium cation and the hydroxyl groups, could lead to the formation of novel and complex molecular crystals and coordination polymers with tailored properties.
Below are tables summarizing the crystallographic data for a selection of coordination compounds containing triethanolamine or lactate, illustrating their roles in forming crystalline structures.
| Compound | Crystal System | Space Group | Coordination Mode of TEA | Reference |
|---|---|---|---|---|
| Ni(C6H15NO3)22·4H2O | Monoclinic | P21/c | N,O,O'-tridentate | nih.gov |
| [Cd(IsoPht)(TEA)H2O]·3H2O | Triclinic | P-1 | Tetradentate | nih.gov |
| Compound | Crystal System | Space Group | Coordination Mode of Lactate | Reference |
|---|---|---|---|---|
| (S-(−)-lactate)(isonicotinato)zinc(II) | Orthorhombic | P212121 | Not specified | rsc.org |
| {Ln(H2O)2Lact2}∞ (Ln = Eu, Tb) | Not specified | Not specified | Chelating-bridging | mdpi.com |
Future Research Directions and Unexplored Avenues
Emerging Synthetic Paradigms
The traditional synthesis of triethanolamine (B1662121) lactate (B86563) involves a straightforward acid-base reaction. However, future research must pivot towards more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.
Solvent-Free and Catalyst-Free Reactions: A primary research avenue is the development of solvent-free synthesis methods. The direct reaction of triethanolamine with lactic acid, potentially under controlled temperature and pressure, could minimize waste and eliminate the need for purification steps associated with solvent removal. Research into solid-state reactions or melt polycondensation techniques, similar to those used for creating polylactic acid modified with triethanolamine, could provide valuable insights. researchgate.net The use of triethanolamine itself as a catalyst in other organic syntheses suggests its potential for self-catalyzed or auto-catalyzed reactions under specific conditions, which warrants investigation. researchgate.netrsc.org
Microwave and Ultrasound-Assisted Synthesis: Energy-efficient synthesis methods such as microwave and ultrasound irradiation should be explored. These techniques can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles compared to conventional heating. A water-bath microwave method has been patented for synthesizing ethanolamine (B43304) lactate ionic liquid, indicating the feasibility of this approach for triethanolamine lactate. acs.org
Biocatalytic and Renewable Feedstock Approaches: A forward-looking paradigm involves leveraging biocatalysis. The enzymatic synthesis of lactic acid is well-established, and exploring the use of enzymes to catalyze the formation of this compound could offer a highly specific and environmentally benign route. researchgate.net Furthermore, sourcing both triethanolamine and lactic acid from renewable feedstocks is crucial for sustainability. Lactic acid is readily produced from the fermentation of biomass. researchgate.net Triethanolamine can be produced via the ammonolysis of ethylene oxide, which can be derived from bio-ethanol. Future research should focus on integrated biorefinery concepts that produce both precursors, creating a fully renewable pathway to this compound.
| Synthetic Paradigm | Potential Advantages | Research Focus Areas |
|---|---|---|
| Solvent-Free/Catalyst-Free | Reduced waste, lower environmental impact, simplified purification | Reaction kinetics and thermodynamics under neat conditions; investigation of melt or solid-state reactions. |
| Microwave/Ultrasound-Assisted | Increased reaction rates, higher yields, energy efficiency | Optimization of irradiation parameters (power, time, temperature); comparison with conventional methods. |
| Biocatalytic/Renewable Feedstock | High specificity, mild reaction conditions, reduced carbon footprint | Screening for suitable enzymes; process integration with bio-based precursor production. |
Advanced Spectroscopic and In-Situ Characterization Needs
A comprehensive understanding of this compound's properties and reaction dynamics necessitates the application of advanced analytical techniques, particularly those that allow for real-time, in-situ monitoring.
In-Situ Reaction Monitoring: To optimize the emerging synthetic paradigms mentioned above, in-situ spectroscopic methods are essential. Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can track the consumption of reactants and the formation of this compound in real time. This would allow for precise determination of reaction endpoints, identification of any intermediates, and a deeper understanding of the reaction kinetics without the need for offline sampling and analysis.
Advanced Solution-State Characterization: While some thermophysical properties of aqueous solutions of this compound, such as density, viscosity, and refractive index, have been studied, a more profound understanding of solute-solvent and solute-solute interactions is needed. figshare.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the spatial proximity of different parts of the triethanolamine and lactate ions in solution, providing insights into their hydration shells and intermolecular interactions. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) could be employed to study the nanoscale structure and aggregation behavior of concentrated this compound solutions or its formulations.
Characterization as an Ionic Liquid/Deep Eutectic Solvent: Research has indicated that this compound can be classified as a protic ionic liquid. figshare.com Its properties when mixed with other compounds, such as in the formation of deep eutectic solvents (DESs), are a critical area for future study. researchgate.net Characterizing the phase behavior, thermal stability, and electrochemical windows of these systems is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for determining thermal properties, while broadband dielectric spectroscopy can probe the charge transport and relaxation dynamics in these novel solvent systems.
| Technique | Research Application | Information Gained |
|---|---|---|
| In-Situ FTIR/Raman | Real-time monitoring of synthesis | Reaction kinetics, endpoint determination, intermediate identification |
| Advanced NMR (e.g., NOESY) | Solution structure and dynamics | Intermolecular interactions, hydration behavior, conformational analysis |
| SAXS/SANS | Nanoscale solution structure | Aggregation behavior, micelle formation in formulations |
| DSC/TGA | Thermal properties of IL/DES forms | Melting point, glass transition, thermal stability |
Development of Predictive Computational Models
To accelerate research and development, the creation of robust computational models that can predict the properties and behavior of this compound is a significant and largely unexplored avenue.
Molecular Dynamics (MD) Simulations: MD simulations can provide an atomistic-level view of this compound in various environments. These simulations could be used to predict thermophysical properties like density and viscosity, complementing experimental studies. figshare.com Furthermore, MD can model the interactions of this compound with other molecules, such as water, polymers, or active pharmaceutical ingredients, which would be invaluable for designing formulations in cosmetics or drug delivery.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure, optimized geometry, and spectroscopic properties (e.g., IR and NMR spectra) of the this compound ion pair. This fundamental information can aid in the interpretation of experimental data and provide a deeper understanding of the nature of the ionic bond and hydrogen bonding within the system.
Quantitative Structure-Property Relationship (QSPR) Models: As more experimental data on this compound and related compounds become available, QSPR models can be developed. These statistical models correlate molecular descriptors with macroscopic properties. A successful QSPR model could rapidly predict properties like solubility, viscosity, or thermal stability for a wide range of similar ionic liquids or formulations, significantly reducing the need for extensive experimental screening. The Pitzer interaction theory has been used to correlate experimental values for aqueous solutions of this compound, providing a foundation for more sophisticated predictive models. figshare.com
Interdisciplinary Research Frontiers in Chemical Sciences
The unique combination of a tertiary amine, multiple hydroxyl groups, and a bio-derived carboxylate gives this compound significant potential at the interface of several chemical science disciplines.
Materials Science and Biodegradable Polymers: Building on the synthesis of poly(lactic acid) modified by triethanolamine, future research could explore this compound as a functional additive or monomer in biodegradable polymers. researchgate.net Its hydrophilic nature could be exploited to tune the degradation rates and mechanical properties of polyesters like PLA. nih.govmdpi.com It could also act as a non-volatile, biodegradable plasticizer for these materials, replacing traditional, often petroleum-based, plasticizers.
Sustainable Chemistry and Green Solvents: The classification of this compound as a protic ionic liquid opens up a vast field of research into its use as a green solvent. figshare.com Its potential applications could include its use as a medium for organic synthesis, a solvent for biomass processing, or as an extraction solvent. Its properties, such as low vapor pressure and potential biodegradability, make it an attractive alternative to conventional volatile organic compounds (VOCs). Ethyl lactate is already recognized as a green solvent, and the properties of this compound as an ionic liquid could offer unique advantages. researchgate.netuobasrah.edu.iq
Carbon Capture and Utilization (CCU): Alkanolamines, including triethanolamine, are widely used for capturing carbon dioxide (CO2) from industrial flue gases. mdpi.comnih.govresearchgate.net Research into this compound as a CO2 capture agent is a logical next step. The presence of the lactate anion may influence the CO2 absorption capacity and kinetics. An integrated system where this compound captures CO2 and the resulting complex is then used in biocatalytic or electrochemical conversions could be a novel approach to CCU. tuhh.denih.gov
Pharmaceutical and Biomedical Sciences: The use of triethanolamine as a pH adjuster and solubilizing agent in pharmaceutical formulations is common. dcfinechemicals.com this compound, with its potential for enhanced biocompatibility due to the lactate component, could be explored as an excipient in topical and transdermal drug delivery systems. Its humectant properties are beneficial for skin formulations, and its potential role in creating stable, biodegradable nanoparticles or microemulsions for drug encapsulation warrants significant investigation. ci.guideresearchgate.net
Q & A
Q. How can triethanolamine lactate be synthesized and characterized for use as a protic ionic liquid?
TEA-lactate is synthesized via neutralization of lactic acid with triethanolamine. Characterization involves:
- Thermophysical analysis : Density, viscosity, and conductivity measurements in aqueous solutions to determine ionic behavior .
- Spectroscopic techniques : NMR and FTIR to confirm ionic structure and hydrogen-bonding networks .
- Purity assessment : Karl Fischer titration for water content and elemental analysis for stoichiometric validation .
Q. What are the optimal buffer conditions for incorporating TEA-lactate in enzymatic assays (e.g., lactate dehydrogenase)?
TEA-lactate buffers (pH 7.6–8.0) are prepared with:
Q. How does TEA-lactate influence thermophysical properties in aqueous solutions?
Systematic studies (e.g., 0–100% w/w TEA-lactate in water) reveal:
- Nonlinear density and viscosity trends due to ion hydration and hydrogen bonding .
- Conductivity peaks at intermediate concentrations (~40% w/w), linked to ion mobility .
- Data collection via densitometers, viscometers, and conductivity meters at 25–37°C .
Advanced Research Questions
Q. What computational models explain TEA-lactate’s role in CO₂ fixation or catalytic synthesis?
- DFT calculations show TEA-lactate stabilizes intermediates in CO₂ cycloaddition with aziridine via hydrogen-bonding networks .
- Experimental validation: Catalytic efficiency measured via GC-MS or NMR yields, with TEA-lactate outperforming non-protic ionic liquids .
Q. How does TEA-lactate modulate lactate dehydrogenase (LDH) kinetics under varying pH and temperature?
- Enzyme kinetics : Use stopped-flow spectrophotometry to measure and in TEA-lactate buffers (pH 7.6–8.5).
- Temperature dependence : Arrhenius plots reveal unique activation energies for LDH isoenzymes (e.g., 30–50 kJ/mol) .
- Contradiction: At 37°C, buffer instability may skew results; 25°C is recommended for reproducibility .
Q. What are the nanoscale interactions between TEA-lactate and biomolecules in drug delivery systems?
- Molecular dynamics simulations : TEA-lactate enhances drug solubility via hydrophobic and electrostatic interactions with APIs .
- In vitro validation : Franz cell diffusion assays show improved permeability of hydrophobic drugs in TEA-lactate-based ionic liquids .
Data Contradictions and Resolution Strategies
Q. Why do studies report conflicting conductivity values for TEA-lactate in water?
- Contradiction : Conductivity varies with water content and measurement temperature .
- Resolution : Standardize protocols (e.g., 25°C, degassed solutions) and compare data using normalized concentration units (molality vs. molarity) .
Q. How to reconcile discrepancies in enzymatic activity assays using TEA-lactate buffers?
- Contradiction : LDH activity at 37°C shows lower reproducibility than 25°C .
- Resolution : Pre-incubate buffers at target temperatures and include pyruvate/NADH stability controls .
Methodological Best Practices
Q. What precautions are critical when scaling up TEA-lactate-based reactions?
- Lab-scale to pilot-scale :
- Conduct hazard assessments for exothermic neutralization (lactic acid + triethanolamine) .
- Use Schlenk lines for oxygen-sensitive reactions and validate scalability via DOE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
